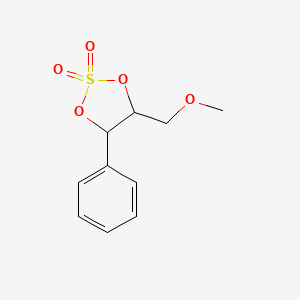![molecular formula C10H17NO4 B12576234 N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine CAS No. 572924-74-4](/img/structure/B12576234.png)
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine is a chemical compound characterized by its unique structure, which includes a cyclopropyloxy group attached to the carbonyl carbon of 3-methyl-L-valine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine typically involves the reaction of 3-methyl-L-valine with cyclopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:
3-methyl-L-valine+cyclopropyl chloroformate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclopropyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine involves its interaction with specific molecular targets. The cyclopropyloxy group can participate in ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then interact with biological molecules, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(Cyclopropyloxy)carbonyl]-L-valine
- N-[(Cyclopropyloxy)carbonyl]-3-methyl-D-valine
- N-[(Cyclopropyloxy)carbonyl]-L-leucine
Uniqueness
N-[(Cyclopropyloxy)carbonyl]-3-methyl-L-valine is unique due to the presence of the cyclopropyloxy group, which imparts distinct chemical reactivity and biological activity. Its structural features allow for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
572924-74-4 |
|---|---|
Formule moléculaire |
C10H17NO4 |
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
(2S)-2-(cyclopropyloxycarbonylamino)-3,3-dimethylbutanoic acid |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)7(8(12)13)11-9(14)15-6-4-5-6/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t7-/m1/s1 |
Clé InChI |
QJWIMVMAUXGFNQ-SSDOTTSWSA-N |
SMILES isomérique |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC1CC1 |
SMILES canonique |
CC(C)(C)C(C(=O)O)NC(=O)OC1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
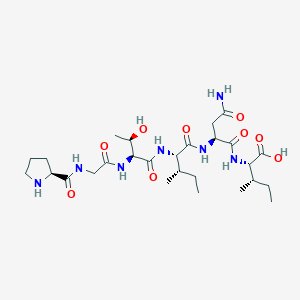
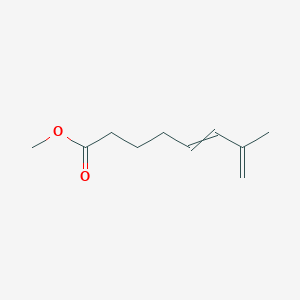
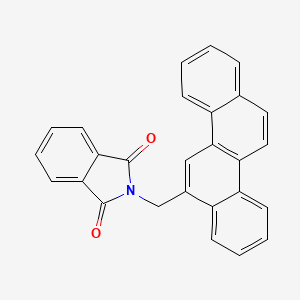
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
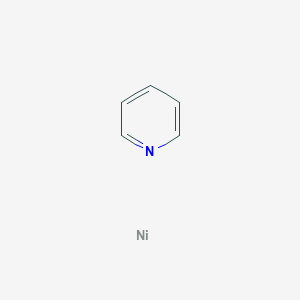
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
![N'-[(2-fluorophenyl)methyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12576201.png)
![Acetamide,2-[(8-fluoro-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(3-methylbutyl)-](/img/structure/B12576213.png)

![Benzoic acid, 2-hydroxy-, 3-[(nitrooxy)methyl]phenyl ester](/img/structure/B12576221.png)
![Phenol, 4,4'-[2-[4-(1-methylethyl)phenyl]-1-butenylidene]bis-](/img/structure/B12576232.png)
